N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15709442
InChI: InChI=1S/C24H20BrN5O2S/c1-32-21-13-12-19(25)14-18(21)15-26-27-22(31)16-33-24-29-28-23(17-8-4-2-5-9-17)30(24)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,27,31)/b26-15+
SMILES:
Molecular Formula: C24H20BrN5O2S
Molecular Weight: 522.4 g/mol

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

CAS No.:

Cat. No.: VC15709442

Molecular Formula: C24H20BrN5O2S

Molecular Weight: 522.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide -

Specification

Molecular Formula C24H20BrN5O2S
Molecular Weight 522.4 g/mol
IUPAC Name N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C24H20BrN5O2S/c1-32-21-13-12-19(25)14-18(21)15-26-27-22(31)16-33-24-29-28-23(17-8-4-2-5-9-17)30(24)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,27,31)/b26-15+
Standard InChI Key IHDFIHKMMSOZOH-CVKSISIWSA-N
Isomeric SMILES COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES COC1=C(C=C(C=C1)Br)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Introduction

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound featuring a hydrazide functional group and a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which are attributed to the presence of both hydrazone and triazole functionalities. The structure includes a bromo-substituted methoxyphenyl group and a diphenyltriazole, contributing to its unique chemical characteristics.

Synthesis and Preparation Methods

The synthesis of N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves multiple steps, including:

  • Optimization of Reaction Conditions: Temperature, solvents, and catalysts are crucial for maximizing yield and purity.

  • Use of Precursors: Starting materials such as hydrazine derivatives and triazole precursors are essential.

Biological Activities and Potential Applications

Compounds with hydrazide and triazole groups often exhibit various biological activities, including:

  • Antimicrobial Activity: Potential use in developing new antimicrobial agents.

  • Anticancer Activity: Possible applications in cancer treatment due to interactions with cellular pathways.

  • Neuroprotective Effects: May offer neuroprotection by modulating specific enzymes or receptors.

Biological ActivityPotential Application
Antimicrobial ActivityNew antimicrobial agents
Anticancer ActivityCancer treatment
Neuroprotective EffectsNeuroprotection

Interaction Studies and Molecular Design

Understanding how N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide interacts at the molecular level is crucial for optimizing its design. This involves studying its interactions with enzymes, receptors, and other biomolecules to enhance its efficacy.

Comparison with Similar Compounds

Several compounds share structural similarities with N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide. For example:

  • N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-acetohydrazide: Lacks the triazole moiety.

  • 5-(4-Bromophenyl)-4H-1,2,4-triazol: Simple triazole structure without hydrazone linkage.

  • 1-(5-bromo-2-methoxyphenyl)-3-(4-nitrophenyl)urea: Urea instead of hydrazide, different biological activity profile.

Compound NameStructural FeaturesUnique Aspects
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-acetohydrazideBromo-substituted methoxyphenyl groupLacks triazole moiety
5-(4-Bromophenyl)-4H-1,2,4-triazolTriazole ring presentNo hydrazone linkage
1-(5-bromo-2-methoxyphenyl)-3-(4-nitrophenyl)ureaUrea instead of hydrazideDifferent biological activity

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